molecular formula C25H27NO15 B122494 (2E)-4-[2-Nitro-3-[(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)oxy]phenyl]-4-oxo-2-butenoic Acid Methyl Ester CAS No. 224044-68-2

(2E)-4-[2-Nitro-3-[(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)oxy]phenyl]-4-oxo-2-butenoic Acid Methyl Ester

Cat. No.: B122494
CAS No.: 224044-68-2
M. Wt: 581.5 g/mol
InChI Key: GZEJVMGQFOJCDQ-WHIUSNHVSA-N
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Description

Methyl (E)-4-[2-nitro-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyphenyl]-4-oxobut-2-enoate is a complex organic compound characterized by its unique structural features

Scientific Research Applications

Methyl (E)-4-[2-nitro-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyphenyl]-4-oxobut-2-enoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-4-[2-Nitro-3-[(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)oxy]phenyl]-4-oxo-2-butenoic Acid Methyl Ester typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the oxan-2-yl moiety: This involves the acetylation of a suitable sugar derivative to introduce the triacetyloxy groups.

    Nitration: Introduction of the nitro group to the phenyl ring.

    Esterification: Formation of the ester linkage through a reaction between the carboxylic acid and methanol.

    Condensation: The final step involves the condensation of the nitrophenyl derivative with the oxobutenoate moiety under specific conditions to ensure the formation of the (E)-isomer.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl (E)-4-[2-nitro-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyphenyl]-4-oxobut-2-enoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Substitution: The acetyl groups can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

    Amino derivatives: Formed through the reduction of the nitro group.

    Carboxylic acids: Formed through the hydrolysis of the ester group.

    Substituted derivatives: Formed through nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of (2E)-4-[2-Nitro-3-[(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)oxy]phenyl]-4-oxo-2-butenoic Acid Methyl Ester involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ester and acetyl groups can also be hydrolyzed, releasing active metabolites that exert their effects through different pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl (E)-4-[2-nitro-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyphenyl]-4-oxobut-2-enoate: Similar in structure but with variations in the functional groups.

    Ethyl (E)-4-[2-nitro-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyphenyl]-4-oxobut-2-enoate: Similar but with an ethyl ester group instead of a methyl ester group.

Uniqueness

The uniqueness of (2E)-4-[2-Nitro-3-[(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)oxy]phenyl]-4-oxo-2-butenoic Acid Methyl Ester lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

methyl (E)-4-[2-nitro-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyphenyl]-4-oxobut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27NO15/c1-12(27)36-11-19-22(37-13(2)28)23(38-14(3)29)24(39-15(4)30)25(41-19)40-18-8-6-7-16(21(18)26(33)34)17(31)9-10-20(32)35-5/h6-10,19,22-25H,11H2,1-5H3/b10-9+/t19-,22-,23+,24-,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZEJVMGQFOJCDQ-WHIUSNHVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2=CC=CC(=C2[N+](=O)[O-])C(=O)C=CC(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=CC(=C2[N+](=O)[O-])C(=O)/C=C/C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27NO15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60472966
Record name FT-0673007
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60472966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

581.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

224044-68-2
Record name FT-0673007
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60472966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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